Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a dibenzo thiazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate typically involves multiple steps. The starting materials often include 9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl acetic acid and ethyl 4-piperidinecarboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl acetic acid
- Ethyl 4-piperidinecarboxylate
Uniqueness
Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate is unique due to its specific structure, which combines the dibenzo thiazin ring system with a piperidinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H28N2O5S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
ethyl 1-[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N2O5S/c1-3-17-9-10-21-20(15-17)19-7-5-6-8-22(19)32(29,30)26(21)16-23(27)25-13-11-18(12-14-25)24(28)31-4-2/h5-10,15,18H,3-4,11-14,16H2,1-2H3 |
InChI Key |
PPYOCVGTRBPMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCC(CC4)C(=O)OCC |
Origin of Product |
United States |
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